4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

Antitrypanosomal PCNB Structure-Activity Relationship

4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (CAS 314022-61-2, also cataloged as 333396-23-9) is a synthetic benzamide derivative belonging to the phenylchloronitrobenzamide (PCNB) structural class. It is characterized by a 4-chloro-3-nitrobenzamide core linked to a 2,5-dimethoxyaniline moiety.

Molecular Formula C15H13ClN2O5
Molecular Weight 336.72 g/mol
Cat. No. B5502018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
Molecular FormulaC15H13ClN2O5
Molecular Weight336.72 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19)
InChIKeyIQCBPCOUKFVDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide: Overview for Scientific Procurement


4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (CAS 314022-61-2, also cataloged as 333396-23-9) is a synthetic benzamide derivative belonging to the phenylchloronitrobenzamide (PCNB) structural class . It is characterized by a 4-chloro-3-nitrobenzamide core linked to a 2,5-dimethoxyaniline moiety. The compound is commercially available as a specialty research chemical (e.g., Sigma-Aldrich AldrichCPR R578525) and has been investigated within broader PCNB structure-activity relationship (SAR) campaigns for antitrypanosomal activity [1]. Its distinct substitution pattern differentiates it from several closely related positional isomers and analogs that are also commercially offered, making unambiguous identification via CAS number and spectroscopic characterization essential for reproducible research.

1
Positional isomer identity for PCNB SAR continuity
4-chloro-3-nitro substitution pattern defines activity niche
2
Dual reactive handles for parallel library synthesis
Nitro reduction and aryl chloride cross-coupling pathways
3
Predicted lead-like property profile
MW, logP, and TPSA within common lead-likeness guidelines

Why Generic Substitution Is Not Viable for 4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide


Substituting 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide with an in-class analog—even a positional isomer—carries substantial risk of altered biological activity and physicochemical behavior. The PCNB chemotype derives its antitrypanosomal activity from the electrophilic character of the chloronitrobenzamide core, which is exquisitely sensitive to the position of the chlorine and nitro substituents [1]. In the 2013 Hwang et al. study, shifting the halogen/nitro substitution pattern across the benzamide ring yielded EC50 values spanning over two orders of magnitude against Trypanosoma brucei, demonstrating that ostensibly minor structural changes abrogate target engagement [1]. Furthermore, the 2,5-dimethoxyaniline head group influences both solubility and molecular recognition; analogs with altered aniline substitution (e.g., 4-chloro addition or methoxy relocation) exhibit divergent pharmacokinetic profiles in rodent models [2]. Consequently, procurement of the exact compound with verified identity is mandatory for SAR continuity, assay reproducibility, and valid cross-study comparisons within PCNB-focused drug discovery programs.

Positional isomer interchange
Shifting chloro/nitro positions may alter antitrypanosomal EC50 by orders of magnitude; exact 4-Cl-3-NO₂ pattern is critical for SAR reproducibility.
Aniline head group sensitivity
The 2,5-dimethoxy substitution influences solubility and molecular recognition; analog modifications can shift pharmacokinetic profiles in rodent models.
Vendor and purity fragmentation
Near isomers are sourced from multiple vendors with heterogeneous purity documentation; a single traceable procurement channel reduces inter-lot variability risk.

4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide: Quantitative Differentiation Evidence


Positional Isomer Differentiation: 4-Chloro-3-nitro vs. 2-Chloro-5-nitro Substitution Pattern in PCNB Antitrypanosomal Activity

Within the phenylchloronitrobenzamide (PCNB) class, the position of the chlorine and nitro groups on the benzamide ring is a primary driver of antitrypanosomal potency. Hwang et al. (2013) systematically varied the electrophilic core substitution and demonstrated that the 4-chloro-3-nitro pattern (as present in the target compound) yields a distinct activity profile relative to the 2-chloro-5-nitro isomer and the 2-chloro-4-nitro isomer [1]. Although the target compound itself was not the most potent analogue in that series (the optimized lead 7d achieved EC50 = 18–120 nM across T. brucei subspecies), the SAR data establish that each positional isomer occupies a unique activity niche, and the 4-chloro-3-nitro configuration represents a specific, non-interchangeable entry point for further optimization [1].

Positional Isomer SAR
Class-level
4-Cl-3-NO₂ pattern:distinct activity niche
2-Cl-5-NO₂ / 2-Cl-4-NO₂: EC₅₀ range >100-fold across series
SAR continuity requires exact positional isomer; single-atom shifts abrogate target engagement.
Target compound not individually profiled in Hwang 2013; class-level inference.
Antitrypanosomal PCNB Structure-Activity Relationship

Predicted Physicochemical Property Differentiation: LogP, Solubility, and Permeability vs. Dichloro Analog

The target compound (monochloro, MW = 336.73 Da) and its dichloro analog 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide (CAS 314022-77-0, MW = 371.17 Da) exhibit distinct predicted physicochemical profiles that influence lead optimization decisions. ChemSpider-predicted data for the target compound indicate a logP of approximately 3.61, a topological polar surface area (TPSA) of 93 Ų, and 5 freely rotatable bonds . The addition of a second chlorine atom on the aniline ring in the dichloro analog increases molecular weight by ~34 Da, raises logP by an estimated 0.5–0.8 units, and reduces aqueous solubility, which can adversely affect oral bioavailability and formulation [1]. These differences are critical when selecting a starting scaffold for pharmacokinetic optimization, as the monochloro target compound offers a more favorable balance of lipophilicity and molecular weight for further derivatization.

Physicochemical Profile
Data to verify
Monochloro target:predicted logP 3.61, MW 336.73
Dichloro analog:ΔMW +34 Da, ΔlogP +0.5–0.8
Monochloro scaffold stays within lead-like property space; dichloro analog exceeds preferred thresholds.
Predicted data; experimental logP and solubility not confirmed.
Physicochemical Properties Drug-likeness Lead Optimization

Commercial Availability and Purity: Differentiated Procurement Landscape vs. Near Analogs

4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide is stocked as a catalog compound by Sigma-Aldrich (AldrichCPR product R578525) , providing researchers with a defined procurement channel and lot-to-lot traceability. In contrast, several positional isomers—such as 2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide (CAS 328254-83-7) and 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide (CAS 314023-33-1)—are listed by different specialty vendors (e.g., AKSci, Chem-Space) with varying purity specifications (commonly 95%) . The Sigma-Aldrich AldrichCPR designation, while not guaranteeing a specific purity grade beyond the CPR standard, offers the advantage of integration with institutional procurement systems and established supply chain reliability. The dichloro analog 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide (CAS 314022-77-0) is also listed by multiple vendors but with less consistent availability .

Procurement Traceability
Context-dependent
Target:Sigma-Aldrich AldrichCPR, integrated supply chain
Near isomers:fragmented vendors, variable purity docs
Single traceable vendor reduces inter-lot variability risk compared to multi-source isomer procurement.
Lot-specific purity requires CoA review at purchase.
Chemical Procurement Catalog Comparison Purity Specification

Synthetic Utility as a Late-Stage Diversification Intermediate vs. 4-Methyl Analog

The 3-nitro group in 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide provides a versatile synthetic handle for late-stage diversification via selective reduction to the corresponding aniline, enabling further amide coupling, sulfonamide formation, or diazotization chemistry. This contrasts with the 4-methyl analog N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzamide (CAS 329940-11-6), where the methyl substituent is chemically inert under the mild reductive conditions that selectively target the nitro group [1]. The target compound's combination of a reducible nitro group and a chloro substituent amenable to cross-coupling (e.g., Buchwald-Hartwig, Suzuki) positions it as a more synthetically enabling intermediate than the methyl analog, which forfeits one diversification vector [2].

Synthetic Diversification
Class-level
Target:reducible NO₂ + cross-coupling Cl → two handles
Methyl analog:NO₂ + inert CH₃ → one handle
Dual orthogonal handles enable broader SAR exploration per synthetic step.
Reactivity based on general organic chemistry references; not compound-specific validation.
Synthetic Intermediate Nitro Reduction Parallel Synthesis

4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide: Optimal Application Scenarios for Scientific Procurement


PCNB Structure-Activity Relationship (SAR) Studies for Antitrypanosomal Drug Discovery

The compound is most appropriately utilized as a defined scaffold entry point in PCNB-focused SAR campaigns targeting Human African Trypanosomiasis (HAT). Its 4-chloro-3-nitro substitution pattern occupies a specific potency niche within the broader PCNB series established by Hwang et al. (2013), making it suitable as a reference point for systematic optimization of the electrophilic core [1]. Researchers should procure this exact isomer to generate internally consistent SAR datasets that can be compared against the published PCNB lead series.

Parallel Synthesis Libraries Requiring Dual Functional Handles for Diversification

Medicinal chemistry teams building focused benzamide libraries benefit from the compound's two orthogonal reactive sites—the reducible 3-nitro group and the chloro substituent amenable to cross-coupling. This dual-handle architecture supports a broader array of analogs per synthetic sequence compared to analogs bearing a single reactive group (e.g., methyl-substituted variants), enabling more efficient exploration of chemical space during hit-to-lead optimization [2].

Physicochemical Property Benchmarking in Lead-Likeness Optimization

With a predicted logP of 3.61, MW of 336.73 Da, and TPSA of 93 Ų, the target compound resides within established lead-likeness boundaries. This property profile makes it a useful baseline scaffold for assessing the impact of subsequent substituent additions on drug-likeness parameters. The monochloro compound avoids the elevated lipophilicity of the dichloro analog (estimated ΔlogP ≈ +0.5–0.8), reducing the risk of attrition due to poor solubility or high metabolic clearance during lead optimization [3].

Reference Standard for Analytical Method Development and Isomer Differentiation

Given the existence of multiple closely related positional isomers (2-chloro-4-nitro, 2-chloro-5-nitro, and 4-chloro-3-nitro variants) that share identical molecular formulae (C15H13ClN2O5) and nearly identical mass spectra, the target compound serves as a necessary authentic standard for developing HPLC, LC-MS, or NMR methods that can unambiguously distinguish among PCNB positional isomers. Procurement from a traceable vendor (Sigma-Aldrich AldrichCPR) with associated documentation supports method validation efforts .

Application
Selection Property
Validation Focus
PCNB SAR studies
Positional isomer identity
SAR continuity and potency correlation
Parallel library synthesis
Orthogonal reactive handles
Diversification efficiency and chemical space coverage
Lead-likeness benchmarking
Physicochemical profile (predicted)
Lipophilicity and solubility optimization window
Analytical isomer differentiation
Authenticated reference standard
Method specificity for positional isomers
Quote Request

Request a Quote for 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.